Methyl 12-oxo-12-phenyldodecanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 12-oxo-12-phenyldodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-22-19(21)16-12-7-5-3-2-4-6-11-15-18(20)17-13-9-8-10-14-17/h8-10,13-14H,2-7,11-12,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTXNWXOCUSENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299719 | |
| Record name | methyl 12-oxo-12-phenyldodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104828-35-5 | |
| Record name | methyl 12-oxo-12-phenyldodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biogenesis in Complex Matrices
Identification as a Marker Compound in Aged Organic Materials
Methyl 12-oxo-12-phenyldodecanoate has been identified as a crucial marker compound that signals the aging of certain organic materials, most notably in the realm of cultural heritage science. Its presence is indicative of specific chemical transformations that occur over time due to environmental exposure.
This compound is particularly associated with aged Asian lacquers, specifically thitsi lacquer, which is derived from the sap of the Gluta usitata tree. The analysis of aged lacquerware has shown that this compound is one of the oxidation products that form as the lacquer ages. Its detection, often alongside a homologous series of similar ketones, provides valuable information for the characterization and understanding of the aging process of these traditional materials. The identification of such marker compounds is typically achieved through advanced analytical techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) with thermally assisted hydrolysis and methylation.
The formation of this compound in aged thitsi lacquers is a direct result of the oxidation of the alkyl- and alkenyl-substituted catechols present in the raw lacquer sap. These catechols, which are the primary components of the lacquer, possess
Advanced Synthetic Methodologies and Chemical Derivatization
Strategies for the Preparation of Methyl 12-oxo-12-phenyldodecanoate
The preparation of this compound can be envisaged through several synthetic pathways that strategically build the carbon skeleton and introduce the required functional groups. Core strategies involve creating the carbon-carbon bond between the phenyl ring and the dodecanoate (B1226587) chain, transforming functional groups along the chain, and modifying the carboxyl group.
A primary and powerful method for forming the aryl ketone moiety found in the target molecule is the Friedel-Crafts acylation. rsc.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). rsc.orgmasterorganicchemistry.comnih.gov
For the synthesis of a structure like this compound, the reaction would theoretically involve an acyl halide derived from monomethyl dodecanedioate. The key steps are:
Preparation of the Acylating Agent : Dodecanedioic acid is first converted to its monomethyl ester. The remaining free carboxylic acid is then transformed into an acyl chloride, yielding methyl 11-(chloroformyl)undecanoate.
Acylation Reaction : This acyl chloride is then reacted with benzene (B151609) in the presence of a Lewis acid catalyst. The catalyst polarizes the carbon-chlorine bond of the acyl chloride, generating a highly electrophilic acylium ion.
Electrophilic Attack : The acylium ion is attacked by the electron-rich benzene ring, forming a new carbon-carbon bond and a resonance-stabilized intermediate (a sigma complex).
Rearomatization : A proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the final aryl ketone product, this compound.
A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic ring due to the electron-withdrawing nature of the carbonyl group. rsc.orgnih.gov This deactivation prevents multiple acylations from occurring on the same aromatic ring, leading to a monoacylated product. organic-chemistry.org
Table 1: Key Reagents in Friedel-Crafts Acylation
| Role | Example Compound(s) | Function |
|---|---|---|
| Aromatic Substrate | Benzene | The aromatic ring that undergoes acylation. |
| Acylating Agent | Acyl chlorides, Anhydrides | Provides the acyl group to be added to the ring. |
Oxidation and reduction reactions are fundamental for interconverting functional groups and are crucial in multi-step syntheses of complex molecules like keto-esters.
Oxidative Transformations: A plausible synthetic route involves the oxidation of a precursor secondary alcohol. For instance, if Methyl 12-hydroxy-12-phenyldodecanoate were available, it could be oxidized to the target ketone. The choice of oxidant is critical to selectively oxidize the secondary alcohol without affecting the ester functionality or the aromatic ring. Reagents suitable for this transformation include:
Collins Reagent (chromium trioxide pyridine (B92270) complex)
Dess-Martin Periodinane (DMP)
Jones Reagent (chromic acid in acetone), though care must be taken as it is a strong oxidant.
The direct oxidation of primary alcohols can yield carboxylic acids, often proceeding through an aldehyde intermediate. wikipedia.org Secondary alcohols, however, are typically oxidized to ketones. wikipedia.org Various modern methods, including those using molecular oxygen and catalysts, have been developed for the synthesis of α-ketoesters from precursor molecules. organic-chemistry.orgorganic-chemistry.org
Reductive Transformations: While the target molecule contains an oxidized (keto) functional group, reductive steps are often part of the synthesis of precursors. For example, the ketone group in acylated products can be reduced to an alkane via methods like the Clemmensen or Wolff-Kishner reductions, which is a common strategy in organic synthesis to add alkyl chains to an aromatic ring. organic-chemistry.org In the context of creating the precursor alcohol, a ketone could be reduced using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), which would transform the keto group into a secondary alcohol without affecting the methyl ester. wikipedia.org
The methyl ester group is a key feature of the target molecule, and its formation (esterification) and cleavage (saponification) are essential reactions for synthesis and modification.
Esterification: The most direct method to form the methyl ester is through Fischer esterification. This involves reacting the corresponding carboxylic acid (12-oxo-12-phenyldodecanoic acid) with an excess of methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and the use of excess alcohol helps drive it toward the ester product.
Saponification: Saponification is the base-promoted hydrolysis of an ester to yield a carboxylate salt and an alcohol. youtube.comorganicchemistrytutor.comebsco.com Treating this compound with an aqueous base like sodium hydroxide (B78521) (NaOH) would break the ester bond. youtube.com The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. organicchemistrytutor.commasterorganicchemistry.com This intermediate then expels a methoxide (B1231860) ion as a leaving group, producing the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the sodium carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture (an acidic workup) is required to protonate the carboxylate and isolate the neutral carboxylic acid. masterorganicchemistry.com This process is effectively irreversible under basic conditions because the final deprotonation step is highly favorable. masterorganicchemistry.com
Derivatization Techniques for Enhanced Analytical Characterization
Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical technique, such as gas chromatography (GC). gcms.cz For long-chain polar molecules, derivatization is often necessary to increase volatility and thermal stability. researchgate.net
Thermally Assisted Hydrolysis and Methylation (THM) is a powerful in-situ derivatization technique used primarily in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS). msconsult.dknasa.gov It is particularly useful for analyzing compounds with polar functional groups like carboxylic acids, which are often non-volatile. researchgate.net
In the context of analyzing the carboxylic acid precursor, 12-oxo-12-phenyldodecanoic acid, THM would be an ideal method. The sample would be mixed with a methylating reagent and injected into the hot GC inlet. At high temperatures, the reagent simultaneously facilitates the hydrolysis of any existing esters and methylates acidic protons, such as those on carboxylic acids. msconsult.dknasa.gov This converts the polar, non-volatile carboxylic acid into its more volatile and thermally stable methyl ester (this compound), allowing it to be readily analyzed by GC-MS. researchgate.netmdpi.com
Tetramethylammonium (B1211777) hydroxide (TMAH) is one of the most common reagents used for THM. msconsult.dk It is a strong organic base that acts as an on-column methylation agent in the GC sample vaporization chamber. The process, also known as pyrolytic methylation, involves the deprotonation of acidic functional groups by the alkaline TMAH. msconsult.dk
When a sample containing a carboxylic acid is mixed with TMAH and injected into the hot GC inlet (a process sometimes called "flash methylation"), the following occurs:
Deprotonation : The hydroxide from TMAH deprotonates the carboxylic acid, forming a tetramethylammonium salt.
Thermal Conversion : In the hot injection port, this salt thermally decomposes. The tetramethylammonium cation serves as the source for a methyl group, which attaches to the carboxylate oxygen, forming the fatty acid methyl ester (FAME). msconsult.dk
This technique is highly effective for the rapid and quantitative methylation of free fatty acids, making it a valuable tool for the analysis of compounds structurally related to this compound. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| This compound | Target compound of the article. |
| Benzene | Aromatic substrate in Friedel-Crafts acylation. |
| Dodecanedioic acid | Precursor for the acylating agent. |
| Methyl 11-(chloroformyl)undecanoate | Acylating agent in a hypothetical synthesis. |
| Aluminum chloride (AlCl₃) | Lewis acid catalyst. nih.gov |
| Ferric chloride (FeCl₃) | Lewis acid catalyst. nih.gov |
| Methyl 12-hydroxy-12-phenyldodecanoate | Precursor alcohol for oxidation. |
| Sodium borohydride (NaBH₄) | Reducing agent. wikipedia.org |
| 12-oxo-12-phenyldodecanoic acid | Carboxylic acid precursor for esterification/derivatization. |
| Methanol | Reagent for esterification. |
| Sulfuric acid (H₂SO₄) | Acid catalyst for esterification. |
| Sodium hydroxide (NaOH) | Base for saponification. youtube.com |
Advanced Spectroscopic and Chromatographic Characterization in Research
Comprehensive Analytical Techniques for Structural Elucidation
The structural elucidation of Methyl 12-oxo-12-phenyldodecanoate is achieved through the application of several powerful analytical methods. These techniques provide detailed information about the molecule's mass, fragmentation patterns, and the connectivity of its atoms.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. aaasjournals.com In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. jfda-online.com As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
For this compound, GC-MS analysis provides its retention time, which is a characteristic property under specific chromatographic conditions, and a mass spectrum that reveals its molecular weight and key structural fragments. In a study on Asian lacquers, this compound was identified with a retention index of 2462. tandfonline.com The mass spectrum of this compound exhibits a molecular ion peak (M+) at m/z 304, corresponding to its molecular formula, C19H28O3. tandfonline.com Key fragment ions are observed at m/z 105, 120, 77, and 133, which are indicative of the benzoyl group and cleavage at different points along the aliphatic chain. tandfonline.com Derivatization to form fatty acid methyl esters (FAMEs) is a common practice in GC-MS analysis to improve the volatility and chromatographic behavior of fatty acids. jfda-online.com
GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Retention Index (RI) | 2462 | tandfonline.com |
| Molecular Formula | C19H28O3 | tandfonline.com |
| Molecular Weight | 304 g/mol | tandfonline.com |
| Key Mass-to-Charge Ratios (m/z) | 105, 120, 77, 133, 304 | tandfonline.com |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Studies
Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a powerful technique for analyzing non-volatile materials, including polymers and complex natural products. d-nb.info This method involves the thermal decomposition of the sample in an inert atmosphere, breaking it down into smaller, more volatile fragments that can then be analyzed by GC-MS. d-nb.info The resulting pyrogram is a reproducible fingerprint of the original material, allowing for its identification and characterization. d-nb.info
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information on the connectivity and chemical environment of atoms. aocs.orgsioc.ac.cn Both ¹H and ¹³C NMR are used to piece together the carbon-hydrogen framework of a compound.
For this compound, ¹H NMR spectroscopy would reveal distinct signals for the protons in different parts of the molecule. This includes signals for the methyl ester group, the methylene (B1212753) groups of the long aliphatic chain, the methylene groups adjacent to the keto and ester functionalities, and the protons of the phenyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a complete picture of the proton environment.
Infrared (IR) and UV-Vis Spectroscopy in Material Analysis
Infrared (IR) spectroscopy is a widely used technique for identifying functional groups within a molecule. unipd.it When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorbance of light versus frequency, revealing characteristic absorption bands for different functional groups. For this compound, the IR spectrum would be expected to show strong absorption bands for the C=O stretching vibrations of the ketone and the ester groups. The exact positions of these bands can provide further information about the molecular structure. The spectrum would also exhibit bands corresponding to C-H stretching and bending vibrations of the aliphatic chain and the aromatic ring, as well as C-O stretching of the ester.
UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The phenyl group and the carbonyl group in this compound are chromophores that absorb UV light. The UV-Vis spectrum would show absorption maxima corresponding to the electronic transitions within these groups, which can be useful for quantitative analysis and for confirming the presence of the aromatic ketone moiety.
Data Processing and Interpretation in Complex Mixture Analysis
The analysis of complex mixtures generates vast amounts of data that require sophisticated software for processing and interpretation. This is particularly true for GC-MS and Py-GC-MS analyses, where chromatograms can contain hundreds of overlapping peaks.
Automated Mass Spectral Deconvolution and Identification System (AMDIS) Utilization
The Automated Mass Spectral Deconvolution and Identification System (AMDIS) is a powerful software tool developed by the National Institute of Standards and Technology (NIST) to aid in the analysis of GC-MS data. nist.gov AMDIS can process complex chromatograms and extract the mass spectra of individual components, even when they co-elute. sudmed-ms.ru This deconvolution process is crucial for accurately identifying compounds in complex mixtures. sudmed-ms.ru
In the analysis of materials like Asian lacquers, AMDIS has been used to systematically process GC-MS and Py-GC-MS data. tandfonline.com The software identifies individual peaks, deconvolutes their mass spectra, and then searches these spectra against a user-defined library of marker compounds. tandfonline.com This allows for the rapid and reliable identification of known compounds, such as this compound, within a complex sample. The use of retention indices in conjunction with mass spectral matching further increases the confidence of the identification. amdis.net AMDIS can generate a report listing the identified compounds, their retention times, and peak areas, which facilitates the quantitative analysis of the sample composition. tandfonline.com
Expert Systems for Marker Compound Evaluation (e.g., RAdICAL)
In the realm of analytical chemistry, expert systems are sophisticated software designed to mimic the decision-making abilities of a human expert in a specific domain. These systems integrate a knowledge base with an inference engine to interpret complex data, identify compounds, and even suggest further analytical steps. While a specific system named "RAdICAL" is not prominently documented in the context of "this compound" analysis, the principles of such systems are well-represented by software like the Automated Mass spectral Deconvolution and Identification System (AMDIS).
AMDIS is a powerful tool used in gas chromatography-mass spectrometry (GC-MS) data analysis. It excels at deconvoluting complex chromatograms where multiple compounds may co-elute, and then identifying individual components by comparing their mass spectra against a reference library. This systematic approach is invaluable in the analysis of intricate samples, such as those derived from the study of Asian lacquers, where "this compound" has been identified as a marker compound.
In a study on the comprehensive analysis of organic materials in Asian lacquers, researchers utilized a two-component expert system. tandfonline.com The first component involved the processing of GC-MS data with AMDIS to systematically identify marker compounds and calculate their peak areas. The second component used software like Excel to interpret and present the peak area results in a comprehensive manner. This approach allows for the recognition of homologous series of compounds and the identification of specific markers like this compound. The mass spectrum of this compound, with characteristic ions at m/z 105, 120, 133, and 304, is a key piece of information stored in the expert system's library for its successful identification. tandfonline.com
The table below summarizes the key mass spectral data for this compound as it would be utilized by an expert system.
| Property | Value |
| Molecular Formula | C₁₉H₂₈O₃ |
| Molecular Weight | 304 g/mol |
| Key Mass Spectral Ions (m/z) | 105, 120, 133, 304 |
This table presents key identification parameters for this compound used in expert system-assisted mass spectral analysis.
By automating the process of deconvolution and library searching, expert systems like AMDIS significantly enhance the efficiency and reliability of identifying trace components in complex matrices, thereby facilitating the evaluation of marker compounds such as this compound.
Extraction Ion Chromatograms (EICs) for Targeted Compound Detection
Extraction Ion Chromatograms (EICs) are a powerful feature of modern chromatography-mass spectrometry data systems. An EIC is a chromatogram that is reconstructed by plotting the intensity of a single, specific mass-to-charge ratio (m/z) over time. This technique allows analysts to selectively visualize and quantify a target compound in a complex mixture, even if it is not a major component and its peak is not readily apparent in the total ion chromatogram (TIC).
The use of EICs is particularly valuable for the targeted detection of compounds like this compound. In the analysis of aged thitsi lacquers, for instance, researchers have employed EICs to identify specific groups of compounds. For example, an EIC at m/z 91 was used to detect a homologous series of methyl phenyl alkanoates, a class of compounds closely related to this compound. unipd.it This demonstrates the utility of EICs in pinpointing compounds with a common structural motif.
For the specific detection of this compound, an analyst would extract the ion chromatograms corresponding to its characteristic mass spectral fragments. The most intense and specific ions are typically chosen for this purpose. Based on documented mass spectra, the ions at m/z 105 (benzoyl cation) and m/z 120 are significant fragments of this compound. tandfonline.com By generating EICs for these specific ions, one can significantly enhance the signal-to-noise ratio for this compound, allowing for its clear detection and quantification even at low concentrations.
The following table illustrates the principle of using EICs for the targeted detection of this compound.
| Target Compound | Characteristic Ions for EIC (m/z) | Rationale |
| This compound | 105, 120, 304 | m/z 105 is the characteristic benzoyl cation; m/z 120 is another significant fragment; m/z 304 is the molecular ion. |
This table outlines the selection of characteristic ions for generating Extraction Ion Chromatograms for the targeted detection of this compound.
In practice, the co-elution of peaks in the EICs for these characteristic ions at the correct retention time would provide strong evidence for the presence of this compound in the sample. This targeted approach is a cornerstone of modern analytical research, enabling the precise and reliable characterization of specific molecules within highly complex chemical environments.
Chemical Reactivity, Reaction Mechanisms, and Degradation Pathways
Investigation of Key Reaction Mechanisms
The formation and degradation of Methyl 12-oxo-12-phenyldodecanoate involve several potential reaction mechanisms, primarily centered around oxidation, hydrolysis, and photochemistry.
Formation Mechanisms:
The presence of this compound in aged natural materials, such as Asian lacquers, points to its formation via oxidative processes. Current time information in Bangalore, IN.manupropria-pens.chtandfonline.com One plausible mechanism is the oxidation of alkyl-substituted aromatic compounds . libretexts.orgambeed.comucalgary.capressbooks.pub In the context of natural resins that may contain long-chain alkyl-substituted phenyl compounds, the benzylic position (the carbon atom attached to the aromatic ring) is susceptible to oxidation, which can lead to the formation of a ketone. libretexts.orgpressbooks.pub Strong oxidizing agents can further oxidize the side chain to a carboxylic acid, but under milder, long-term aging conditions, the formation of a ketone is a likely outcome. ucalgary.capressbooks.pub
Another potential pathway, particularly relevant in a synthetic context, is Friedel-Crafts acylation . arkat-usa.org This reaction involves the acylation of an aromatic ring (like benzene) with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For instance, the reaction of benzene (B151609) with a derivative of dodecanedioic acid, such as its methyl ester acid chloride, could yield this compound. arkat-usa.org
Degradation Mechanisms:
The degradation of this compound can proceed through several pathways, influenced by environmental factors.
Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis. google.comyoutube.comscribd.com Under acidic conditions, the ester is protonated, making it more susceptible to nucleophilic attack by water. scribd.com In alkaline conditions, the ester is directly attacked by a hydroxide (B78521) ion. youtube.com This reaction would yield methanol (B129727) and the corresponding carboxylate salt, 12-oxo-12-phenyldodecanoate.
Photodegradation: As an aromatic ketone, this compound is expected to be photoactive. researchgate.netrsc.orgacs.orgrsc.org Aromatic ketones can absorb UV light, leading to the formation of an excited triplet state. researchgate.netacs.org This excited state can then participate in various reactions, including hydrogen abstraction from other molecules or Norrish-type cleavage reactions, which can lead to the breakdown of the molecule. d-nb.info The presence of the long alkyl chain could provide intramolecular hydrogen sources for such photoreactions.
Reactions of the Keto Group: The ketone group can undergo reduction to a secondary alcohol. nih.gov This can occur via catalytic hydrogenation or with chemical reducing agents.
Decarboxylation of Related Structures: While this compound is a γ-keto ester, the principles of β-keto ester degradation are relevant. Beta-keto esters are known to be unstable and can readily undergo decarboxylation upon hydrolysis to the corresponding β-keto acid. aklectures.comrsc.orgacs.org Although the ketone in this compound is not in the beta position relative to the ester, understanding the reactivity of keto-acid structures is important in predicting potential breakdown products in complex degradation matrices.
Pathways of Chemical Transformation and Stability Under Diverse Conditions
The stability of this compound is contingent on the surrounding environmental conditions, such as temperature, light exposure, and the presence of acidic or basic catalysts.
Thermal Stability:
Photochemical Stability:
The aromatic ketone moiety makes this compound susceptible to photodegradation. researchgate.netcopernicus.org Aromatic ketones are known to be efficient photosensitizers and can undergo photochemical reactions upon absorption of UV radiation. researchgate.netacs.org This can lead to the cleavage of the molecule, contributing to its degradation over time, especially in environments exposed to sunlight. The introduction of in-chain ketone groups into polymers has been shown to enhance their photodegradability. d-nb.info
Hydrolytic Stability:
The stability of the methyl ester group is pH-dependent. In neutral aqueous environments, hydrolysis is generally slow. However, the rate of hydrolysis is significantly increased in the presence of acids or bases. google.comyoutube.comscribd.com Therefore, in acidic or alkaline environments, this compound would be expected to degrade to its corresponding carboxylic acid (or carboxylate salt) and methanol.
The table below summarizes the expected stability of this compound under various conditions.
| Condition | Stability | Likely Transformation Products |
| Neutral pH, Ambient Temperature, Dark | High | - |
| Acidic Conditions (e.g., pH < 4) | Low | 12-oxo-12-phenyldodecanoic acid, Methanol |
| Alkaline Conditions (e.g., pH > 10) | Low | 12-oxo-12-phenyldodecanoate (salt), Methanol |
| Elevated Temperature | Moderate to Low | Smaller molecules via pyrolytic decomposition |
| UV Radiation Exposure | Low | Various cleavage products |
Role in Material Degradation and Aging Processes
The formation of this compound as an oxidation product within organic materials like lacquers signifies its involvement in the aging and degradation processes of these materials. Current time information in Bangalore, IN.manupropria-pens.chtandfonline.com
The introduction of oxygenated functional groups, such as ketones and esters, into a polymer matrix is a hallmark of oxidative degradation. researchgate.net These functional groups can alter the physical and chemical properties of the material, often leading to embrittlement, discoloration, and increased susceptibility to further degradation.
The presence of a keto group within a long aliphatic chain, as in this compound, can act as a site for chain scission through photochemical processes like the Norrish reactions. d-nb.infoacs.org This can lead to a reduction in the molecular weight of polymeric components within a material, contributing to its mechanical failure over time.
Furthermore, the formation of such oxidation products can increase the polarity of a material. This can affect its interaction with moisture and other polar substances, potentially leading to swelling, leaching of components, or an acceleration of hydrolytic degradation pathways. The presence of this compound and similar compounds in aged lacquers is a key indicator of the chemical changes that occur as the material ages and deteriorates. Current time information in Bangalore, IN.manupropria-pens.ch Research into these degradation products is crucial for understanding the long-term stability of such materials and for developing appropriate conservation strategies. manupropria-pens.ch
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of organic molecules. For a compound like Methyl 12-oxo-12-phenyldodecanoate, DFT can be used to determine its three-dimensional geometry, the distribution of electrons, and the energies of its molecular orbitals. nih.govdoi.org
DFT calculations involve optimizing the molecular geometry to find the lowest energy conformation. nih.gov During this process, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For long-chain molecules, this can be complex, and often a conformational analysis is performed first to identify stable low-energy structures. nih.govdoi.org
The electronic properties derived from DFT calculations offer insights into the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. Analysis of these frontier molecular orbitals can help predict sites susceptible to nucleophilic or electrophilic attack. nih.govscielo.br For instance, in related keto-esters, the LUMO is often localized on the β-carbon of the ketoester scaffold, indicating its susceptibility to nucleophilic attack. scielo.br
Furthermore, DFT can be used to calculate various electronic descriptors that are valuable in quantitative structure-activity relationship (QSAR) studies, such as atomic charges, dipole moments, and electrostatic potentials. nih.govresearchgate.net These calculations help in understanding how the molecule might interact with biological targets. nih.gov
Table 1: Application of Quantum Chemical Methods
| Computational Method | Information Provided for this compound |
|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry (bond lengths, angles), electronic properties (HOMO/LUMO energies), reactivity indices, electrostatic potential maps, atomic charges. nih.govdoi.org |
| Ab initio (e.g., MP2) | High-accuracy calculation of molecular structures and energies, often used to benchmark DFT results for smaller, related molecules. doi.org |
| Natural Bond Orbital (NBO) Analysis | Investigation of hyperconjugation and intramolecular interactions that contribute to molecular stability. doi.org |
Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis
Due to the presence of a long, flexible alkyl chain, this compound can adopt a vast number of conformations. Determining the preferred three-dimensional structures is crucial, as the molecule's shape governs its interactions with other molecules, including biological receptors. While simple energy minimization can find local energy minima, methods like Molecular Dynamics (MD) and Monte Carlo (MC) simulations are necessary to explore the full conformational space. wustl.edulongdom.org
Monte Carlo (MC) simulations generate a multitude of molecular conformations by making random changes to the coordinates of the atoms. wustl.edu Each new conformation is either accepted or rejected based on its energy, allowing the system to sample low-energy states efficiently. wustl.edu For flexible chain molecules, specialized MC techniques like the configurational-bias Monte Carlo (CBMC) method are particularly effective, as they can perform large-scale conformational changes in a single move, overcoming the limitations of standard methods in dense systems. researchgate.netuu.nl
Molecular Dynamics (MD) simulations calculate the trajectory of atoms over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's flexibility and conformational preferences in a simulated environment (e.g., in a solvent). MD simulations are useful for understanding not just the stable conformations but also the transitions between them.
Both MD and MC simulations are powerful for the conformational analysis of flexible molecules like long-chain ketones and esters. oup.comresearchgate.net They can identify the most stable conformers and the statistical weight of different conformational families, which is essential for understanding how the molecule might bind to a receptor site. wustl.eduacs.org For instance, computational analyses of related α-phenyl-substituted ketones have shown that they often adopt a strongly preferred conformation in their ground state. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.gov If derivatives of this compound were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), QSAR could be employed to understand which molecular properties are key to that activity and to predict the potency of new, untested compounds. nih.govmdpi.com
The QSAR process involves several steps:
Data Set Collection : A series of structurally related compounds with measured biological activities is required. nih.gov For example, studies have been successfully conducted on series of fatty acid derivatives and β-ketoesters. scielo.brnih.gov
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric fields). nih.govzju.edu.cn
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. scielo.brnih.gov
Model Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model-building process). zju.edu.cn
Successful QSAR models have been developed for various classes of compounds related to this compound, including fatty acid derivatives, for predicting their antimicrobial activity or properties as lubricant additives. researchgate.netnih.gov
The biological activity of a molecule is often governed by a combination of its steric, electronic, and hydrophobic properties. QSAR models aim to quantify the influence of these factors. ajrconline.org
Steric parameters describe the size and shape of the molecule or its substituents. They are crucial because the drug must physically fit into its target binding site. ajrconline.org Common steric descriptors include:
Taft's Steric Factor (Es) : An early parameter derived from reaction rates. ajrconline.org
Molar Refractivity (MR) : Related to the volume of the molecule and its polarizability. scienceforecastoa.com
Verloop Steric Parameters : Calculated from bond angles, bond lengths, and van der Waals radii. scienceforecastoa.com
Shadow Indices : 3D descriptors that characterize the shape of the molecule. nih.gov
Electronic parameters quantify the electronic effects of substituents, such as their ability to donate or withdraw electrons, which influences how a molecule interacts with its target via electrostatic forces or hydrogen bonds. ajrconline.org Important electronic descriptors include:
Hammett Constant (σ) : Accounts for the resonance and inductive effects of substituents on a phenyl ring. ajrconline.org
Quantum Chemical Descriptors : Properties like HOMO and LUMO energies, atomic charges, and dipole moments calculated using methods like DFT. researchgate.netmdpi.com These descriptors are often found to be significant contributors in QSAR models for enzyme inhibitors. mdpi.com
In QSAR studies of related enzyme inhibitors, both steric and electronic interactions have been shown to significantly affect inhibitory potency. mdpi.comnih.gov
Topological descriptors (or indices) are numerical values derived from the two-dimensional graph representation of a molecule. researchgate.nettandfonline.com They encode information about molecular size, shape, branching, and atom connectivity. researchgate.net A key advantage of topological descriptors is that they are easy and fast to calculate and can be computed for any known or hypothetical structure. frontiersin.orgtandfonline.com
Several topological indices are commonly used in QSAR studies:
Wiener Index : The first topological index, based on the distances between all pairs of atoms in the molecular graph. nih.gov
Randić Connectivity Index (χ) : One of the most widely used indices, reflecting the degree of branching in a molecule. nih.gov
Balaban J Index : A highly discriminating distance-based index. frontiersin.org
Electrotopological State (E-state) Indices : These indices combine electronic information with topological information to characterize the accessibility of atoms for intermolecular interactions. frontiersin.orgresearchgate.net
These descriptors have been successfully used in QSAR models to predict a wide range of properties and biological activities. researchgate.netnih.gov A specific application relevant to keto-esters is Hologram QSAR (HQSAR) . This technique uses molecular fragments (holograms) as predictors of activity. HQSAR studies on a series of β-ketoesters have successfully created predictive models and provided contribution maps that show which molecular fragments have a favorable or unfavorable influence on the biological outcome, such as the stereochemical course of a bioreduction. scielo.brresearchgate.netresearchgate.net This highlights the importance of the keto-ester scaffold and its substituents in determining activity. researchgate.net
Table 2: Common Descriptors Used in QSAR Modeling
| Descriptor Type | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | Hammett constant (σ), HOMO/LUMO energies, Dipole moment | Electron distribution, polarizability, ability to form electrostatic/hydrogen bonds. ajrconline.orgnih.gov |
| Steric | Molar Refractivity (MR), Verloop parameters, Shadow indices | Molecular size, shape, and bulk; crucial for receptor fit. scienceforecastoa.comnih.gov |
| Topological | Wiener index, Randić index (χ), Balaban J index, E-state indices | Molecular connectivity, branching, size, and shape from the 2D structure. frontiersin.orgresearchgate.netnih.gov |
| Hydrophobic | LogP (Octanol-water partition coefficient) | Tendency of a molecule to partition into a nonpolar environment; important for membrane crossing. mdpi.com |
Role and Significance in Materials Science and Conservation Research
Diagnostic Utility as a Marker Compound in Cultural Heritage Studies
In the analysis of complex organic materials used in cultural heritage objects, such as traditional Asian lacquers, identifying the precise composition is a significant challenge. These lacquers are often complex mixtures whose main component, a catechol-rich sap, crosslinks into a hard, largely insoluble film. tandfonline.com The analytical technique of Pyrolysis-Gas Chromatography-Mass Spectrometry with thermally assisted hydrolysis and methylation (THM-Py-GC-MS) is a powerful tool for characterizing the full range of organic materials present. tandfonline.com
During this analysis, large molecules are broken down into smaller, identifiable "marker compounds." Methyl 12-oxo-12-phenyldodecanoate has been identified as one such marker compound found in the analysis of certain aged lacquer samples. tandfonline.com Its detection helps in building a comprehensive profile of the object's original materials and subsequent chemical changes. Scientists at the Getty Conservation Institute (GCI) have compiled libraries of these marker compounds to systematically identify materials like natural resins, drying oils, and proteins that may have been added to the lacquer. tandfonline.com
The identification of this compound and other related oxidation products is crucial for distinguishing between different types of lacquers and understanding the specific formulations used by artists or workshops. tandfonline.com
Below is a table detailing the chemical information for this compound as identified in analytical studies.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₉H₂₈O₃ |
| Molecular Weight | 304 |
| Source | tandfonline.com |
Understanding Material Alteration and Deterioration Mechanisms
The presence of this compound in a lacquer sample is indicative of material alteration, specifically oxidation. tandfonline.com This compound is not typically a component of the fresh lacquer sap but is formed over time through chemical reactions with the environment. As such, it is considered an oxidation product. tandfonline.com
The study of such products provides a window into the deterioration mechanisms of the artifact. The formation of methyl n-oxo-n-phenyl alkanoates, the class of compounds to which this compound belongs, reveals how the original organic materials have aged and degraded. tandfonline.com By identifying these specific byproducts, researchers can reconstruct the chemical pathways of deterioration affecting the lacquer matrix. This understanding is fundamental to predicting the long-term stability of an object and diagnosing its condition. The GCI and other institutions have dedicated research to identifying numerous oxidation products in aged lacquer replicas to better understand their diagnostic significance. tandfonline.com
Future Research Directions and Emerging Methodologies for Methyl 12 Oxo 12 Phenyldodecanoate
The study of long-chain keto-esters such as Methyl 12-oxo-12-phenyldodecanoate is entering a new phase, driven by advancements in synthetic chemistry, analytical techniques, and computational power. Future research is poised to move beyond foundational synthesis and characterization, focusing on enhancing production efficiency, achieving a deeper mechanistic understanding through real-time observation, predicting molecular behavior with greater accuracy, and exploring its relationship to compounds found in nature. These endeavors are crucial for unlocking the full potential of this and related molecules in various scientific fields.
Q & A
Q. What spectroscopic techniques are recommended for characterizing the structural purity of Methyl 12-oxo-12-phenyldodecanoate?
To confirm structural integrity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for elucidating hydrogen and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹), and mass spectrometry (MS) for molecular weight validation (C₁₉H₂₈O₃, theoretical MW: 304.43 g/mol) . Cross-referencing with literature databases (e.g., NIST Chemistry WebBook) ensures consistency in spectral assignments.
Q. How can researchers determine the thermal stability of this compound under experimental conditions?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For example, TGA can assess decomposition onset temperatures, while DSC identifies phase transitions (e.g., melting points). Comparative studies with structurally similar esters (e.g., methyl tetradecanoate, ΔvapH° = 86.6 kJ/mol ) provide benchmarks. Ensure inert atmospheres (N₂/Ar) to avoid oxidative degradation during heating .
Q. What synthetic routes are documented for this compound, and how can yield optimization be approached?
While direct synthetic protocols are limited in public literature, analogous esters suggest pathways like Friedel-Crafts acylation or esterification of 12-oxo-12-phenyldodecanoic acid. Design fractional factorial experiments to optimize reaction parameters (e.g., catalyst loading, temperature, solvent polarity) and employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) for yield quantification. Reference A.15 and A.16 in for experimental design principles .
Advanced Research Questions
Q. How can computational modeling be integrated to predict the reactivity of this compound in catalytic systems?
Density functional theory (DFT) simulations can model electronic configurations and reaction pathways, focusing on the ketone group’s electrophilicity and steric effects from the phenyl moiety. Validate predictions with kinetic studies (e.g., monitoring reaction intermediates via in-situ IR or Raman spectroscopy). Cross-reference with thermodynamic data from homologous esters (e.g., vapor pressure models for methyl myristate ) to refine computational parameters.
Q. What methodologies are effective in resolving contradictions in reported spectroscopic data for this compound?
Systematic meta-analysis of existing datasets, coupled with controlled replication studies, is essential. For example, if NMR chemical shifts vary across studies, verify solvent effects (e.g., deuterated chloroform vs. DMSO) and calibration standards. Utilize mixed-methods approaches (quantitative spectral analysis + qualitative peer review) to identify outliers, as recommended in .
Q. How can researchers design a mixed-methods study to explore the biological interactions of this compound?
Combine quantitative assays (e.g., enzyme inhibition kinetics, cytotoxicity profiling) with qualitative techniques (e.g., molecular docking simulations or X-ray crystallography for target binding analysis). Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation . For instance, investigate phenyl group interactions with hydrophobic enzyme pockets using structure-activity relationship (SAR) models.
Q. What experimental strategies mitigate challenges in studying the oxidative degradation of this compound?
Use accelerated aging studies under controlled O₂ exposure, monitoring degradation products via GC-MS. Compare stability across solvents (polar vs. nonpolar) and antioxidants (e.g., BHT). Reference thermodynamic principles from methyl ester studies (e.g., enthalpy of vaporization correlations ) to predict degradation thresholds.
Methodological Considerations
- Data Collection & Validation : Cross-validate spectral and thermal data with primary literature and databases (e.g., NIST ). Avoid reliance on vendor-supplied data without independent verification.
- Ethical & Safety Compliance : While this compound is not classified as hazardous , adhere to institutional protocols for waste disposal (non-hazardous classification ) and PPE usage during handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
